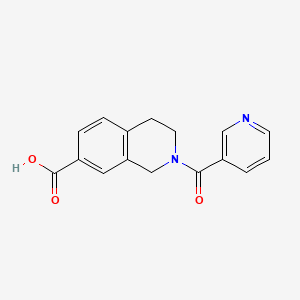
(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the family of triazine derivatives, and its unique chemical structure makes it a promising candidate for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes that play a critical role in various biological processes. The compound has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to possess potent antioxidant properties, which makes it a promising candidate for use in the treatment of various oxidative stress-related diseases. This compound has also been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for use in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate has several advantages and limitations for use in lab experiments. One of the significant advantages of the compound is its high purity and stability, which makes it easy to handle and store. This compound is also readily available, making it an attractive candidate for use in various research applications. However, the compound's high toxicity and potential side effects limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate in various scientific research fields. One potential area of interest is the synthesis of new triazine-based compounds with enhanced biological activity. This compound can also be used as a starting material for the synthesis of new metal-organic frameworks with potential applications in various fields, including catalysis and gas storage.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and properties make it an attractive candidate for use in the synthesis of new compounds with enhanced biological activity. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate involves the reaction of 4-methylphenylacetic acid with 4,6-diamino-1,3,5-triazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid. The purity of the compound can be improved through recrystallization and further purification techniques.
Applications De Recherche Scientifique
(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its use as a building block for the synthesis of new compounds with improved properties. The compound has been used as a precursor for the synthesis of various triazine-based compounds that exhibit enhanced biological activity.
Propriétés
IUPAC Name |
(4,6-diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-2-4-9(5-3-8)6-11(19)20-7-10-16-12(14)18-13(15)17-10/h2-5H,6-7H2,1H3,(H4,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYQRGCEDJGQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B7627833.png)

![4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7627847.png)
![3-[(3-Amino-3-cyclopropylpropanoyl)amino]benzoic acid](/img/structure/B7627857.png)
![2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B7627863.png)


![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)

![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)
![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
